molecular formula C14H25NO4 B2944352 Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2139865-57-7

Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2944352
CAS No.: 2139865-57-7
M. Wt: 271.357
InChI Key: KOOUPTQWAPPEIV-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: is a versatile small molecule scaffold with a complex structure that includes a spirocyclic framework and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups, followed by esterification. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of different functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of natural products and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the exploration of new biological pathways and interactions.

Medicine: The compound has potential applications in drug discovery and development. Its structural complexity and reactivity make it a candidate for the synthesis of novel therapeutic agents. Researchers are investigating its use in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

  • Tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

  • Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Uniqueness: Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[55]undecane-2-carboxylate stands out due to its specific structural features, such as the presence of the hydroxyl group and the spirocyclic framework

Properties

IUPAC Name

tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-9-11(16)8-14(10-15)4-6-18-7-5-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOUPTQWAPPEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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